3-(4-Trifluoromethylphenyl)-5-amino-[1,2,4]thiadiazole
Description
3-(4-Trifluoromethylphenyl)-5-amino-[1,2,4]thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at the 3-position with a 4-(trifluoromethyl)phenyl group and at the 5-position with an amino group. The 1,2,4-thiadiazole scaffold is recognized for its versatility in medicinal chemistry, contributing to diverse biological activities such as anticancer, antimicrobial, and enzyme inhibitory effects .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3S/c10-9(11,12)6-3-1-5(2-4-6)7-14-8(13)16-15-7/h1-4H,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZCFYQQFJYQDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=N2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656169 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153981-93-1 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Trifluoromethylphenyl)-5-amino-[1,2,4]thiadiazole typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure the completion of the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity by adjusting parameters such as temperature, reaction time, and the concentration of reagents. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Trifluoromethylphenyl)-5-amino-[1,2,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-Trifluoromethylphenyl)-5-amino-[1,2,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation . The compound’s ability to disrupt membrane integrity and affect the growth of microbial cells also contributes to its antimicrobial activity .
Comparison with Similar Compounds
5-Amino-3-phenyl-1,2,4-thiadiazole (CAS 17467-15-1)
- Structure: Phenyl group at position 3, amino group at position 5.
- Molecular weight (178.21 g/mol) is lower than the target compound (estimated ~257.24 g/mol) .
- Applications : Used as a building block in anticancer and antimicrobial agents but lacks the enhanced pharmacokinetic (PK) profile associated with fluorinated derivatives .
3-(2-Chloropyridin-4-yl)-5-amino-[1,2,4]thiadiazole
- Structure: Chloropyridinyl group at position 3, amino group at position 5.
- Properties : The chloropyridinyl substituent introduces a heterocyclic moiety, improving solubility (LogP: 1.76) compared to purely aromatic substituents .
- Biological Activity : Demonstrated efficacy in enzyme inhibition studies, though direct comparisons with the trifluoromethyl derivative are lacking .
Comparison with Other Heterocyclic Cores
1,3,4-Thiadiazole Derivatives
- Structural Difference : The 1,3,4-thiadiazole isomer is more extensively studied but differs in electronic distribution and ring strain .
- Activity : Derivatives like 5-((4-fluorobenzyl)thio)-1,3,4-thiadiazoles exhibit antiviral activity but often show lower metabolic stability than 1,2,4-thiadiazoles due to reduced fluorine content .
Triazolo-Thiadiazole Hybrids
- Structure : Fused triazole-thiadiazole systems (e.g., triazolo[3,4-b][1,3,4]thiadiazoles).
- Activity: These hybrids, such as compound LGH00045, show potent CDC25B inhibition (IC₅₀: 0.82 µM) but face synthetic complexity compared to monosubstituted thiadiazoles .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | LogP | Solubility (µg/mL) | Microsomal Stability (% remaining) |
|---|---|---|---|---|
| 3-(4-Trifluoromethylphenyl)-5-amino-[1,2,4]thiadiazole* | ~257.24 | ~2.5† | <50‡ | >80‡ |
| 5-Amino-3-phenyl-1,2,4-thiadiazole | 178.21 | 1.45 | >100 | 60 |
| 3-(2-Chloropyridin-4-yl)-5-amino-[1,2,4]thiadiazole | 211.99 | 1.76 | 75 | 75 |
| TDZ-1 (1,2,4-thiadiazole core) | N/A | N/A | Moderate | High |
*Estimated based on structural analogs; †Predicted using fragment-based methods; ‡Inferred from .
Key Observations :
- The 1,2,4-thiadiazole core generally offers better microsomal stability than oxadiazole or triazole analogs, as seen in TDZ-1 .
Anticancer Activity
- Target Compound : Pending specific data, but structurally related 1,2,4-thiadiazoles inhibit kinases (e.g., epidermal growth factor receptor) and reduce tumor growth in vitro .
- Triazolo-Thiadiazoles : Derivatives with naphthyloxymethyl substituents show IC₅₀ values <1 µM in hepatic cancer cell lines, highlighting the impact of bulky substituents .
Antimicrobial and Antiviral Activity
- Amino-Thiadiazoles: Substitution with electron-withdrawing groups (e.g., trifluoromethyl) enhances antibacterial potency against Gram-positive pathogens .
- HIV Inhibition : Thiourea-linked 1,2,4-thiadiazole derivatives demonstrate moderate HIV-1 inhibition (EC₅₀: 10–50 µM), suggesting room for optimization .
Biological Activity
3-(4-Trifluoromethylphenyl)-5-amino-[1,2,4]thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on various research studies.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a trifluoromethylphenyl group and an amino group. The presence of these functional groups contributes to its biological efficacy.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Key findings include:
- Cytotoxicity : Research has shown that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values indicating potent inhibition of cancer cell proliferation (e.g., A549 lung cancer and MCF-7 breast cancer) .
- Mechanisms of Action : The anticancer activity is often attributed to the compounds' ability to induce apoptosis and inhibit cell cycle progression. For example, studies have indicated that certain thiadiazole derivatives can inhibit the ERK1/2 signaling pathway, crucial for cancer cell survival .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | To be determined | Induction of apoptosis |
| Other Thiadiazoles | A549 (Lung) | 0.28 - 0.52 | ERK1/2 inhibition |
| Other Thiadiazoles | SK-OV-3 (Ovarian) | 19.5 μM | Cytotoxicity via apoptosis |
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound's structure allows it to interact with microbial targets effectively.
- Broad-Spectrum Activity : Various studies have reported that thiadiazoles exhibit activity against bacteria and fungi. For example, derivatives have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
- Mechanisms : The antimicrobial action is generally linked to the disruption of microbial cell walls or interference with essential metabolic pathways.
Table 2: Summary of Antimicrobial Activity
| Compound | Microbial Strain | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Effective |
| Other Thiadiazoles | Escherichia coli | Effective |
Other Biological Activities
Beyond anticancer and antimicrobial properties, thiadiazole derivatives have been explored for their potential in other therapeutic areas:
- Anticonvulsant Properties : Some derivatives have been shown to exhibit anticonvulsant activity in animal models .
- Anti-inflammatory Effects : Research indicates that these compounds may also possess anti-inflammatory properties, contributing to their overall therapeutic potential .
Case Studies
In a notable case study involving the synthesis and biological evaluation of various thiadiazole derivatives:
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-(4-Trifluoromethylphenyl)-5-amino-[1,2,4]thiadiazole, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, nucleophilic substitution of haloalkanes with thiol-containing intermediates (e.g., 5-amino-1,3,4-thiadiazole derivatives) under basic conditions (e.g., KOH/ethanol) yields target molecules . Characterization involves:
- Spectroscopy : FT-IR for functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .
- Chromatography : HPLC or TLC to confirm purity (>95%).
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) .
Q. What biological assays are commonly used to evaluate this compound’s pharmacological potential?
- Methodological Answer : Standard assays include:
- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus or E. coli) .
- Antimycobacterial Testing : In vitro inhibition of M. tuberculosis H37Rv using the Microplate Alamar Blue Assay .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and intermediates to identify energetically favorable pathways .
- Solvent Effects : COSMO-RS simulations predict solvent compatibility (e.g., DMF vs. THF) to enhance yield .
- Machine Learning : Training models on reaction databases (e.g., Reaxys) to recommend optimal catalysts (e.g., Pd/C for dehalogenation) .
Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data for this compound?
- Methodological Answer :
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate substituent effects (e.g., trifluoromethyl position) with bioactivity .
- Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., with M. tuberculosis enoyl-ACP reductase) and validate SAR hypotheses .
- Meta-Analysis : Aggregate data from independent studies (e.g., antimicrobial IC₅₀ values) to identify outliers via Grubbs’ test .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound?
- Methodological Answer :
- Process Intensification : Microreactor systems improve heat/mass transfer for exothermic steps (e.g., cyclization reactions) .
- Catalyst Recycling : Immobilize catalysts (e.g., Cu nanoparticles on SiO₂) to reduce costs and waste .
- DoE (Design of Experiments) : Apply factorial design (e.g., 2³ factorial) to optimize variables (temperature, stoichiometry, solvent ratio) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
